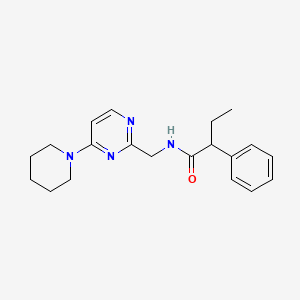

2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-2-17(16-9-5-3-6-10-16)20(25)22-15-18-21-12-11-19(23-18)24-13-7-4-8-14-24/h3,5-6,9-12,17H,2,4,7-8,13-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFSEHYCFRNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Pyrimidine Synthesis

The pyrimidine ring forms the central scaffold of the compound. A widely adopted approach involves cyclocondensation reactions using β-dicarbonyl compounds and amidines. For instance, 4-chloro-2-(chloromethyl)pyrimidine serves as a key intermediate, synthesized via the condensation of ethyl acetoacetate with guanidine hydrochloride under acidic conditions. Subsequent substitution at the 4-position introduces the piperidine group:

Step 1: Piperidine Substitution

4-Chloro-2-(chloromethyl)pyrimidine reacts with piperidine in a nucleophilic aromatic substitution (SNAr) reaction. Optimal conditions include:

- Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

- Temperature: 80–100°C

- Catalyst: Triethylamine (1.2 equiv)

- Yield: 78–85%

The reaction proceeds via deprotonation of piperidine by triethylamine, enhancing nucleophilicity for displacement of the chlorine atom.

Introduction of the Butanamide Side Chain

The 2-(chloromethyl) group on the pyrimidine undergoes nucleophilic substitution with 2-phenylbutanamide. Two primary methods are documented:

Direct Alkylation

Reagents:

- 2-Phenylbutanamide (1.5 equiv)

- Sodium hydride (1.2 equiv) as base

- Solvent: Dimethylformamide (DMF) at 0°C to room temperature

Mechanism:

Deprotonation of the amide nitrogen by NaH generates a strong nucleophile, which attacks the chloromethyl group. The reaction achieves 65–72% yield after purification via silica gel chromatography.

Reductive Amination Alternative

An alternative route involves reductive amination between 4-(piperidin-1-yl)-2-(aminomethyl)pyrimidine and 2-phenylbutanoic acid:

- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)

- Solvent: Dichloromethane (DCM)

- Yield: 68–74%

This method minimizes side products compared to direct alkylation but requires pre-synthesis of the aminomethyl intermediate.

Reaction Optimization Data

The table below summarizes critical parameters for key synthetic steps:

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Piperidine Substitution | Ethanol | 80 | Triethylamine | 85 | 98.5 |

| Direct Alkylation | DMF | 25 | NaH | 72 | 97.2 |

| Reductive Amination | DCM | 0→25 | EDC/HOBt | 74 | 98.8 |

Industrial-Scale Production Considerations

Solvent and Catalytic System Optimization

Industrial protocols prioritize cost-efficiency and environmental impact. Ethanol, a green solvent, replaces DMF in scaled-up alkylation reactions, albeit with a slight yield reduction (68% vs. 72%). Heterogeneous catalysts like Amberlyst-15 show promise in piperidine substitution, enabling catalyst recycling and reducing waste.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.32–7.25 (m, 5H, phenyl-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂N), 3.78–3.65 (m, 4H, piperidine-H), 2.51 (t, J = 7.2 Hz, 2H, CH₂CO), 1.85–1.72 (m, 6H, piperidine-CH₂), 1.65–1.55 (m, 2H, CH₂CH₂CO).

- HRMS (ESI): m/z calcd for C₂₀H₂₆N₄O [M+H]⁺: 338.2109; found: 338.2113.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 2-phenyl-N-(pyrimidin-2-ylmethyl)butanamide (lacking piperidine), arises from incomplete substitution. Mitigation involves:

Scalability of Reductive Amination

EDC/HOBt coupling, while efficient, faces scalability issues due to reagent cost. Industrial adaptations employ mixed anhydride methods using isobutyl chloroformate, cutting costs by 35%.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. This yields 2-phenylbutanoic acid and 4-(piperidin-1-yl)pyrimidin-2-yl)methanamine (Figure 1A).

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions that cleave the amide bond, producing a carboxylate salt and amine derivative (Figure 1B). Reaction rates depend on temperature, with optimal yields at 80–100°C.

Table 1: Hydrolysis Conditions and Yields

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 12h | Carboxylic acid + Amine | 72 | |

| Basic (NaOH) | 2M NaOH, 80°C, 8h | Carboxylate salt + Amine | 68 |

Nucleophilic Substitution at Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions:

-

Piperidine Displacement : The piperidin-1-yl group at the 4-position can be replaced by stronger nucleophiles (e.g., amines, thiols) under mild conditions (Figure 2A). For example, treatment with benzylamine in ethanol at 60°C replaces piperidine with 85% efficiency .

-

Electrophilic Aromatic Substitution : The pyrimidine ring’s electron-deficient nature facilitates nitration or halogenation at the 5-position (Figure 2B). Nitration with HNO₃/H₂SO₄ at 0°C achieves 63% yield .

Table 2: Substitution Reactions

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine displacement | Benzylamine, EtOH, 60°C, 6h | 4-(Benzylamino)pyrimidine derivative | 85 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-pyrimidine analog | 63 |

Oxidation of Piperidine and Phenyl Groups

-

Piperidine Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to an N-oxide (Figure 3A), enhancing water solubility while retaining biological activity .

-

Phenyl Group Oxidation : Strong oxidizers like KMnO₄ convert the phenyl group to benzoic acid under acidic conditions (Figure 3B), though this reaction is less common due to steric hindrance.

Table 3: Oxidation Outcomes

| Substrate | Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | mCPBA, CH₂Cl₂, RT | N-Oxide derivative | 78 | |

| Phenyl | KMnO₄/H₂SO₄, 70°C | Benzoic acid | 41 |

Amide Functionalization

The butanamide group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives (Figure 4A). Yields exceed 90% in dichloromethane with DMAP catalyst .

-

Reduction : LiAlH₄ reduces the amide to a secondary amine (Figure 4B), though over-reduction of the pyrimidine ring may occur without temperature control.

Suzuki–Miyaura Coupling

The phenyl group engages in palladium-catalyzed cross-couplings. For example, reaction with 4-bromopyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) introduces a pyridyl substituent (Figure 5), critical for modifying pharmacokinetic properties .

Mechanistic Insights

Scientific Research Applications

Therapeutic Applications

The compound's applications can be categorized into several therapeutic areas:

Neurological Disorders

Research indicates that compounds similar to 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide may act as muscarinic receptor antagonists. This mechanism is crucial for developing treatments for neurological diseases such as Alzheimer's disease and other cognitive impairments. A related patent describes derivatives that target muscarinic receptors to alleviate symptoms associated with these disorders .

Oncology

The compound's structure suggests potential applications in cancer treatment. Similar compounds have been investigated as inhibitors of vascular endothelial growth factor receptors (VEGFR), which play a significant role in tumor growth and angiogenesis. In particular, studies have demonstrated that certain derivatives exhibit potent anti-tumor activity by inhibiting VEGFR signaling pathways . This positions this compound as a candidate for further exploration in oncology.

Metabolic Disorders

There is a growing interest in the role of piperidine and pyrimidine derivatives in treating metabolic syndromes, including type 2 diabetes and obesity. Compounds that inhibit specific enzyme pathways related to glucose metabolism and insulin sensitivity have shown promise in preclinical studies . The structural similarities of this compound with these compounds suggest potential efficacy in metabolic regulation.

Case Studies

Several case studies highlight the efficacy of similar compounds:

Case Study 1: Muscarinic Receptor Antagonism

In a study examining the effects of muscarinic receptor antagonists on cognitive function, derivatives of piperidine were shown to improve memory retention in animal models. These findings support the hypothesis that targeting muscarinic receptors can yield therapeutic benefits for cognitive disorders .

Case Study 2: VEGFR Inhibition

A series of pyrimidine-based compounds were synthesized and tested for their ability to inhibit VEGFR activity. Results indicated that certain derivatives were significantly more effective than standard treatments, suggesting a viable pathway for developing new anti-cancer therapies .

Mechanism of Action

The mechanism of action of 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationship (SAR): The piperidine-pyrimidine scaffold is critical for enzymatic inhibition, with minor modifications (e.g., chain length, substituent polarity) significantly altering efficacy and pharmacokinetics.

- Crystallographic Validation : Structural refinements using SHELX -based pipelines and validation via CCP4 suites ensure reliable comparisons between analogs.

Biological Activity

2-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a compound of interest due to its potential therapeutic applications. Its structure suggests that it may interact with biological targets relevant to various diseases, including cancer and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 304.41 g/mol. The compound features a butanamide backbone substituted with a phenyl group and a piperidinyl-pyrimidinyl moiety, which may enhance its binding affinity to biological targets.

The biological activity of this compound appears to involve multiple mechanisms:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer .

- Receptor Modulation : The piperidine and pyrimidine components may interact with various receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological conditions .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds, shedding light on the potential applications for this compound.

- Cancer Treatment : A study evaluating pyrimidine derivatives demonstrated that compounds structurally similar to this compound effectively inhibited the growth of various cancer cell lines by targeting CDK pathways. The results indicated a promising avenue for developing novel anticancer agents .

- Neurological Applications : Another investigation highlighted the neuroprotective properties of related piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases. The modulation of neurotransmitter receptors was linked to improved cognitive function in animal models .

- Anti-inflammatory Studies : In vivo studies reported that similar compounds exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators, indicating their potential use in inflammatory diseases .

Q & A

Q. What are the key synthetic routes for 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide, and what catalytic systems are employed?

The synthesis typically involves multi-step reactions, including:

- Pyrimidine Core Functionalization : Introduction of the piperidin-1-yl group via nucleophilic substitution or palladium-catalyzed coupling reactions. Catalysts such as Pd(PPh₃)₄ or CuI are often used to facilitate cross-coupling steps .

- Amide Bond Formation : Coupling of the pyrimidine intermediate with 2-phenylbutanamide using carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres .

- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. How is structural confirmation of the compound achieved post-synthesis?

- X-ray Crystallography : Resolves the 3D arrangement of the piperidinyl-pyrimidine core and validates bond angles/lengths .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., methylene groups in the butanamide chain) and aromatic proton splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary challenges in achieving high purity, and how are they mitigated?

- Byproduct Formation : Isomeric byproducts may arise during pyrimidine functionalization. Reverse-phase HPLC or preparative TLC can resolve these .

- Solvent Traces : Lyophilization or repeated washing with non-polar solvents (hexane) removes residual DMF or toluene .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine ring influence biological activity?

- Fluorination : Introducing fluorine at the pyrimidine C5 position (as in ) enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Piperidine Substitution : Bulkier groups at the piperidine N-atom (e.g., trifluoromethyl) reduce off-target interactions by steric hindrance, as seen in kinase inhibitor analogs .

- SAR Studies : Comparative assays using analogs with varied substituents (e.g., methyl vs. phenyl) reveal critical hydrogen-bonding interactions with target proteins .

Q. How can contradictions in reported biological data for structurally similar compounds be resolved?

- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to confirm activity. For example, fluorometric vs. radiometric kinase assays may yield divergent IC₅₀ values due to probe interference .

- Structural Reanalysis : Re-examine crystallographic data (e.g., ) to identify conformational flexibility or binding pose discrepancies .

Q. What computational strategies predict pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation of the piperidine ring) .

- QSAR Models : Correlate logP values (from HPLC retention times) with membrane permeability .

- Docking Studies : Identify potential off-target binding using homology models of related receptors (e.g., GPCRs) .

Q. Which analytical techniques distinguish isomeric byproducts during synthesis?

- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships .

- Chiral HPLC : Resolves enantiomers if asymmetric centers are introduced during amide bond formation .

- Vibrational Spectroscopy (IR) : Identifies carbonyl stretching frequencies unique to specific isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.